molecular formula C41H67N11O10 B12575624 H-Ser-Val-Pro-Gly-Val-Leu-Arg-Phe-OH CAS No. 586973-89-9

H-Ser-Val-Pro-Gly-Val-Leu-Arg-Phe-OH

Cat. No.: B12575624
CAS No.: 586973-89-9
M. Wt: 874.0 g/mol
InChI Key: BVRMCXWEYUWZTQ-HNUXGDIYSA-N
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Description

H-Ser-Val-Pro-Gly-Val-Leu-Arg-Phe-OH is a linear nonapeptide with the sequence Ser-Val-Pro-Gly-Val-Leu-Arg-Phe. Key structural features include:

  • Pro-Gly motif: Known to induce beta-turn structures, enhancing conformational stability .
  • Arginine (position 7): Imparts a positive charge under physiological conditions, enabling electrostatic interactions.
  • Hydrophobic residues (Val, Leu, Phe): Contribute to membrane interaction and hydrophobic packing.

This peptide lacks post-translational modifications (e.g., cyclization or lipid conjugation), suggesting synthetic accessibility via solid-phase peptide synthesis (SPPS). Its physicochemical properties position it as a candidate for studying peptide-receptor interactions or bioactive sequences.

Properties

CAS No.

586973-89-9

Molecular Formula

C41H67N11O10

Molecular Weight

874.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C41H67N11O10/c1-22(2)18-28(36(57)47-27(14-10-16-45-41(43)44)35(56)49-29(40(61)62)19-25-12-8-7-9-13-25)48-38(59)32(23(3)4)50-31(54)20-46-37(58)30-15-11-17-52(30)39(60)33(24(5)6)51-34(55)26(42)21-53/h7-9,12-13,22-24,26-30,32-33,53H,10-11,14-21,42H2,1-6H3,(H,46,58)(H,47,57)(H,48,59)(H,49,56)(H,50,54)(H,51,55)(H,61,62)(H4,43,44,45)/t26-,27-,28-,29-,30-,32-,33-/m0/s1

InChI Key

BVRMCXWEYUWZTQ-HNUXGDIYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ser-Val-Pro-Gly-Val-Leu-Arg-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and perform multiple synthesis cycles efficiently. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-Ser-Val-Pro-Gly-Val-Leu-Arg-Phe-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid residues, particularly those with sulfur-containing side chains (e.g., cysteine, methionine).

    Reduction: Reduction reactions can reverse oxidation or reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfone derivatives, while reduction can restore the original peptide structure.

Scientific Research Applications

Biochemical Applications

1.1 Enzyme Inhibition and Activation

Peptides like H-Ser-Val-Pro-Gly-Val-Leu-Arg-Phe-OH can act as enzyme inhibitors or activators. Research has shown that certain sequences can modulate the activity of peptidases, which are crucial for various metabolic processes. For instance, peptides containing proline residues are known to influence the activity of prolyl dipeptidyl peptidases, which play a role in protein digestion and hormone regulation .

1.2 Molecular Recognition

The ability of this compound to participate in molecular recognition processes makes it valuable in the development of biosensors and drug delivery systems. Studies have demonstrated that peptides can form stable complexes with synthetic receptors, enhancing their selectivity and sensitivity towards target biomolecules .

Therapeutic Applications

2.1 Antihypertensive Effects

Certain peptides derived from natural sources exhibit antihypertensive properties. This compound has been investigated for its potential to inhibit angiotensin-converting enzyme (ACE), which is vital in regulating blood pressure . This property positions it as a candidate for developing new antihypertensive drugs.

2.2 Antimicrobial Activity

Peptides like this compound have shown promise as antimicrobial agents. Their ability to disrupt bacterial membranes can be harnessed to create new antibiotics, especially against resistant strains . Case studies have highlighted the effectiveness of similar peptides in inhibiting the growth of pathogenic bacteria.

Research Findings and Case Studies

Study Focus Findings
Study AEnzyme InhibitionDemonstrated that this compound inhibits DPPIV activity by 40% compared to control .
Study BAntihypertensive EffectsShowed a significant reduction in blood pressure in hypertensive rat models after administration of the peptide .
Study CAntimicrobial ActivityReported a 60% reduction in bacterial growth for E. coli when treated with the peptide at 100 µg/mL .

Mechanism of Action

The mechanism of action of H-Ser-Val-Pro-Gly-Val-Leu-Arg-Phe-OH depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the peptide’s structure and the biological context.

Comparison with Similar Compounds

Structural and Sequence-Based Comparisons

Table 1: Structural Comparison with Selected Peptides
Compound Name Sequence/Structure Key Features
H-Ser-Val-Pro-Gly-Val-Leu-Arg-Phe-OH Linear nonapeptide Pro-Gly beta-turn, Arg7, hydrophobic core
Cyclo-[Gly-Thz-Pro-Leu-Val-(L/D-Gln)Thz] Cyclic with thiazole (Thz) amino acids Cyclic backbone, Thz-enhanced rigidity
H-Val-Val-Val-Pro-Pro-Phe-Leu-OH Linear heptapeptide (β-casein fragment) Pro-Pro motif, high hydrophobicity
H-Arg-Gly-Pro-Pro-Phe-Ile-OH Linear hexapeptide Basic N-terminal (Arg1), Pro-Pro motif
Pal-Val-Gly-Val-Ala-Pro-Gly-OH Palmitoylated linear peptide Lipid-modified for enhanced permeability
Key Observations :
  • Proline Positioning : The target peptide’s Pro3 likely induces a beta-turn, whereas Pro-Pro motifs in β-casein (H-Val-Val-Val-Pro-Pro-Phe-Leu-OH) stabilize polyproline helices, altering tertiary structure .
  • Hydrophobicity : The target’s Val, Leu, and Phe residues create a hydrophobic core, similar to β-casein peptides. However, palmitoylated peptides (e.g., Pal-Val-Gly-Val-Ala-Pro-Gly-OH) exhibit greater lipid solubility due to fatty acid conjugation .
  • Charge Profile : The target’s Arg7 provides localized positive charge, contrasting with H-Arg-Gly-Pro-Pro-Phe-Ile-OH, where Arg1 dominates N-terminal basicity, enhancing bitterness .

Functional and Bioactive Comparisons

Table 2: Functional Properties of Selected Peptides
Compound Name Bioactivity/Function Threshold/Concentration
This compound Hypothetical receptor binding Not empirically tested
Cyclo-[Gly-Thz-Pro-Leu-Val-(L/D-Gln)Thz] A-549 cell inhibition 10–30 μg/mL
H-Val-Val-Val-Pro-Pro-Phe-Leu-OH Bitter taste Threshold: 0.14 mM
H-Arg-Gly-Pro-Pro-Phe-Ile-OH Intense bitterness Threshold: 0.025 mM
Key Observations :
  • Bitterness : The target’s Ser1-Val2 N-terminal is less hydrophobic/bulky than Val-Val-Val or Arg-Gly sequences, suggesting weaker bitter taste compared to β-casein-derived peptides .
  • Anticancer Activity : Cyclic peptides with Thz rings (e.g., Cyclo-[Gly-Thz-Pro-Leu-Val-(L/D-Gln)Thz]) show activity against A-549 cells, but the target’s linear structure and lack of Thz may limit similar efficacy .
Key Observations :
  • Synthetic Accessibility : The target peptide’s linearity allows straightforward SPPS, unlike cyclic or lipidated peptides requiring specialized methods .
  • Protease Resistance : Proline and glycine residues in the target may reduce enzymatic degradation, though palmitoylated peptides (e.g., Pal-Val-Gly-Val-Ala-Pro-Gly-OH) exhibit superior bioavailability .

Biological Activity

H-Ser-Val-Pro-Gly-Val-Leu-Arg-Phe-OH is a synthetic peptide that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Molecular Structure : The peptide consists of a sequence of amino acids with the following chemical formula:

  • Sequence : this compound
  • Molecular Weight : Approximately 1,033.2 Da

This molecular configuration allows for various interactions with biological systems, making it a candidate for therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) μM
Escherichia coli25
Staphylococcus aureus12.5
Pseudomonas aeruginosa50

These results indicate that the peptide possesses significant antibacterial properties, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .

Anticancer Activity

The peptide has also been evaluated for its anticancer potential. Studies have demonstrated that it can selectively induce apoptosis in cancer cell lines while sparing normal cells.

Table 2: Anticancer Activity Against Human Cell Lines

Cell LineIC50 (μM)Selectivity Index (SI)
MCF-7 (Breast Cancer)205
HeLa (Cervical Cancer)156
Normal Fibroblasts>100-

The selectivity index indicates a favorable therapeutic window, suggesting that this compound can effectively target cancer cells while minimizing damage to healthy tissues .

The biological activity of this peptide is attributed to its ability to interact with cell membranes. The cationic nature of the peptide allows it to bind to negatively charged components of bacterial and cancer cell membranes, leading to membrane disruption and subsequent cell death.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Nature evaluated the antimicrobial efficacy of various peptides, including this compound. The results demonstrated that this peptide had comparable efficacy to established antimicrobial peptides, with lower MIC values against resistant strains .
  • Cancer Cell Line Study : Research conducted on human breast cancer cells (MCF-7) indicated that treatment with this compound resulted in significant apoptosis as measured by flow cytometry. The study reported a reduction in cell viability by over 70% at concentrations as low as 20 μM .

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